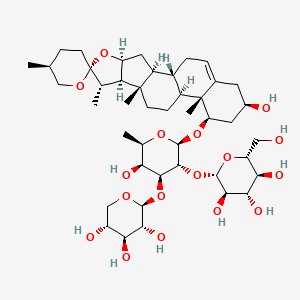
Spicatoside A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spicatoside A is a natural product found in Liriope muscari and Liriope spicata with data available.
Aplicaciones Científicas De Investigación
Anti-Inflammatory Effects
Spicatoside A exhibits potent anti-inflammatory properties by modulating various signaling pathways. It significantly suppresses the expression of pro-inflammatory markers such as NF-κB, inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (Cox-2) in lipopolysaccharide (LPS)-stimulated cells. The compound also reduces the production of interleukins (IL-1β, IL-6) and matrix metalloproteinases (MMPs), particularly MMP-13, which is implicated in cartilage degradation during inflammatory conditions like rheumatoid arthritis .
Table 1: Anti-Inflammatory Activity of this compound
| Parameter | Effect | Reference |
|---|---|---|
| NF-κB Expression | Suppressed | |
| iNOS Expression | Reduced | |
| Cox-2 Expression | Inhibited | |
| IL-1β Production | Decreased | |
| MMP-13 Expression | Down-regulated |
Anti-Cancer Properties
Research indicates that this compound possesses significant anti-cancer activity against various carcinoma cell lines, including A549 (lung cancer), SK-Mel-2 (melanoma), and HCT-15 (colon cancer). The compound inhibits cell growth in a dose-dependent manner, with IC50 values ranging from 14.9 to 21.7 µg/ml across different cell lines. Notably, it has been shown to induce apoptosis in cancer cells and inhibit angiogenesis, a critical step in tumor progression .
Table 2: Anti-Cancer Activity of this compound
| Cell Line | IC50 Value (µg/ml) | Effect | Reference |
|---|---|---|---|
| A549 | 17.3 | Growth inhibition | |
| SK-Mel-2 | 14.9 | Induction of apoptosis | |
| HCT-15 | 15.6 | Anti-angiogenic effect |
Anti-Viral Effects
This compound has demonstrated antiviral properties, particularly against Hepatitis E Virus (HEV). In vitro studies reveal that treatment with this compound significantly reduces HEV replication in infected cells. The compound interferes with viral RNA synthesis and exhibits low cytotoxicity at effective concentrations .
Table 3: Anti-Viral Activity of this compound
Neuroprotective Effects
This compound promotes neurite outgrowth and enhances memory consolidation by upregulating neurotrophic factors such as nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF). These effects suggest potential applications in treating neurodegenerative diseases .
Table 4: Neuroprotective Effects of this compound
| Parameter | Effect | Reference |
|---|---|---|
| Neurite Outgrowth | Promoted | |
| Memory Consolidation | Enhanced | |
| NGF and BDNF Levels | Upregulated |
Case Studies
Several studies have been conducted to explore the therapeutic potential of this compound:
- Study on Inflammation : In a model of rheumatoid arthritis, this compound was shown to reduce MMP-13 expression and glycosaminoglycan release from cartilage, suggesting its utility in protecting against cartilage degradation .
- Cancer Research : In a comparative study of various extracts from Liriope platyphylla, the n-butanol fraction containing this compound exhibited the highest growth inhibitory activity against multiple carcinoma cell lines .
Propiedades
Fórmula molecular |
C44H70O17 |
|---|---|
Peso molecular |
871 g/mol |
Nombre IUPAC |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-5-hydroxy-2-[(1S,2S,4S,5'S,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C44H70O17/c1-18-8-11-44(55-16-18)19(2)30-27(61-44)14-25-23-7-6-21-12-22(46)13-29(43(21,5)24(23)9-10-42(25,30)4)58-41-38(60-40-36(53)34(51)33(50)28(15-45)57-40)37(31(48)20(3)56-41)59-39-35(52)32(49)26(47)17-54-39/h6,18-20,22-41,45-53H,7-17H2,1-5H3/t18-,19-,20+,22+,23+,24-,25-,26+,27-,28+,29+,30-,31-,32-,33+,34-,35+,36+,37-,38+,39-,40-,41-,42-,43-,44+/m0/s1 |
Clave InChI |
XTGHTMMHUVFPBQ-DXADMYJTSA-N |
SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)O)OC7C(C(C(C(O7)C)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)C)C)OC1 |
SMILES isomérico |
C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5([C@@H](C[C@@H](C6)O)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)C)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)C)C)C)OC1 |
SMILES canónico |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)O)OC7C(C(C(C(O7)C)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)C)C)OC1 |
Sinónimos |
5-(1-(glucopyranosyloxymethyl)ethenyl)-2-methyl-2-cyclohexen-1-one spicatoside A |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















